Thallium iodide

Descripción general

Descripción

Thallium iodide (TlI) is an inorganic compound composed of thallium and iodine, which is a white, crystalline solid with a molar mass of 469.8 g/mol. It is soluble in water and is used in a variety of applications, including scientific research, medical diagnostics, and industrial production. TlI is a powerful oxidizing agent and is highly reactive with many organic compounds. It has been used as a catalyst in organic synthesis, as a reagent in chemical analysis, and as a source of iodine in medical imaging.

Aplicaciones Científicas De Investigación

Green Colored Metal Halide Lamps

Thallium iodide is used to produce green colored metal halide lamps. These lamps are known for their high luminous efficiency and better color rendering compared to other lamps .

Radiation Detectors

Thallium(I) iodide is utilized in trace amounts with sodium iodide (NaI) or cesium iodide (CsI) to produce scintillators. These scintillators are essential components in radiation detectors, which are used for detecting and measuring ionizing radiation .

Underwater Lighting

Due to its ability to produce blue-green light, which has the least absorption in water, Thallium(I) iodide is used in mercury lamps designed for underwater lighting applications .

Mecanismo De Acción

Target of Action

Thallium iodide, also known as Thallium(I) iodide, is a chemical compound with the formula TlI . It is one of the few water-insoluble metal iodides . The primary targets of Thallium iodide are the peripheral and central nervous system, the gastrointestinal tract, and the skin, especially the hair follicles .

Mode of Action

Thallium iodide can be formed in aqueous solution by metathesis of any soluble thallium salt with iodide ion . It is also formed as a by-product in thallium-promoted iodination of phenols with thallium(I) acetate . The spatial anisotropy, mainly caused by the coordination between thallium and iodine ions, can lead to anisotropy in the optical and electrical properties .

Biochemical Pathways

The compounds existing in the Thallium-Iodine system are Thallium iodide, Tl2I3, and TlI3 . Thallium iodide undergoes a polymorphic transformation at 440 K . The distorted structure is believed to be caused by favorable thallium-thallium interactions .

Pharmacokinetics

It is known that thallium iodide is insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

It is known that thallium iodide is very toxic like all thallium compounds . It can cause severe constipation, hyperaesthesia, paraesthesia, hyperalgesia of the lower limbs, followed by motor weakness of the lower limbs and foot drop .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thallium iodide. For instance, Thallium iodide was initially added to mercury arc lamps to improve their performance . The light produced was mainly in the blue-green part of the visible light spectrum least absorbed by water, so these have been used for underwater lighting . In modern times, it is added to quartz and ceramic metal halide lamps that use rare-earth halides like dysprosium, to increase their efficiency and to get the light color more close to the blackbody locus .

Propiedades

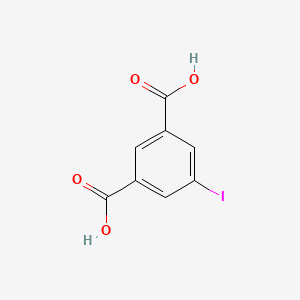

IUPAC Name |

iodothallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Tl/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCEVKJYRZMIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlI, ITl | |

| Record name | thallium(I) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894795 | |

| Record name | Thallium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.288 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Nearly insoluble in water; [Merck Index] Yellow powder; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Thallium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thallium iodide | |

CAS RN |

7790-30-9 | |

| Record name | Thallium iodide (TlI) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium iodide (TlI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of thallium iodide?

A1: Thallium iodide (TlI) has a molecular weight of 331.29 g/mol. []

Q2: What is known about the hyperfine structure of thallium iodide?

A2: Studies using high-resolution molecular-beam electric resonance spectroscopy have characterized the hyperfine structure of thallium iodide, determining five hyperfine interaction constants. This research also provided an upper limit for the electric hexadecapole moment of the iodine nucleus. []

Q3: Does thallium iodide exist in different crystalline forms?

A3: Yes, thallium iodide exhibits polymorphism. For instance, thin films of TlI deposited on potassium chloride (KCl) substrates demonstrate double epitaxial growth, resulting in the TlI(004) plane aligning with both KCl <110> directions on the (100) surface. [] Additionally, a study on potassium silanide revealed structural similarities between its β-form and thallium iodide, categorizing it as a defect variant of the thallium iodide type. []

Q4: How is thallium iodide utilized in lighting applications?

A4: Thallium iodide is a key component in metal halide lamps, significantly enhancing their luminous efficiency and color rendition. It's often combined with mercury, and precise control of vapor pressure is crucial for optimal performance. [, , , , , ]

Q5: What impact does thallium iodide have on mercury arc temperature in lamps?

A5: Adding thallium iodide to mercury arc lamps can significantly reduce the arc temperature. This effect is attributed to the lower excitation levels of thallium compared to mercury. []

Q6: How does pulsed power supply affect a mercury-thallium iodide lamp?

A6: Studies on mercury vapor discharges doped with thallium iodide, powered by pulsed power supplies, reveal distinct phases in the response of the 577 nm mercury line. These phases offer insights into the lamp's electrical characteristics and spectral radiance under pulsed excitation. []

Q7: Can thallium iodide be used in laser applications?

A7: Yes, thallium iodide has been utilized in atomic thallium lasers. Photodissociating thallium iodide with an ArF excimer laser produces laser emissions at 535 nm and 377.6 nm. [, ]

Q8: How does the presence of hydrogen affect the 535.0 nm thallium line in spectroscopic studies?

A8: Research shows that hydrogen causes a linear shift in the 535.0 nm thallium line emitted during the photodissociation of thallium iodide. This shift is quantifiable, with a coefficient of -(0.443 ± 0.012) X 10-20 cm-1 /(molecules cm-3). []

Q9: What is the effect of noble gases on the 535.0 nm thallium spectral line?

A9: The presence of noble gases like krypton, xenon, helium, neon, and argon causes broadening and shifts in the 535.0 nm thallium line during photodissociation of thallium iodide. These effects are attributed to collisional interactions and are analyzed using Van der Waals and Lennard-Jones potentials. [, , ]

Q10: How does thallium iodide interact with sulfur in a plasma environment?

A10: When subjected to microwave plasma discharge, mixtures of thallium iodide and sulfur exhibit emission from diatomic sulfur in the 280 nm to 500 nm range. Notably, no excimer emission was observed. []

Q11: What happens when thallium iodide is combined with xenon and hydrogen chloride in a plasma?

A11: Microwave plasma discharges in a xenon and hydrogen chloride environment, with the addition of thallium iodide, result in the emission from two bands of the xenon chloride excimer. This highlights the potential for generating specific emissions by carefully selecting plasma components. []

Q12: Are there any notable interactions between thallium iodide and organic sulfur compounds?

A12: Investigations into the TII/(R3S)I-x systems (R = Me/Et, x = 3,5,7) using Raman, far-IR, Tl-205 NMR spectroscopy, and X-ray diffraction reveal the formation of polyiodide compounds. Notably, the reaction between (Et3S)I-7 and TII yields (Et3S)TlI4, and Tl-205 NMR suggests the presence of Tl-III species in these mixtures. []

Q13: Has thallium iodide been used in biological research?

A13: Yes, thallium iodide has found use in investigating intracellular ion transport in plant cells. Due to its low solubility, it forms precipitates within specific cellular compartments, enabling visualization and study of ion movement. [, ]

Q14: What are the toxicological concerns associated with thallium iodide?

A14: Thallium iodide is known for its toxicity. A reported case of a patient ingesting 20 g of thallium iodide highlights the importance of prompt gastrointestinal decontamination as a primary treatment. []

Q15: What analytical techniques are employed to study thallium iodide?

A15: Researchers utilize a variety of techniques to analyze thallium iodide, including X-ray diffraction, Raman spectroscopy, far-IR spectroscopy, Tl-205 NMR spectroscopy, photoacoustic spectroscopy, and mass spectrometry. These methods provide insights into the compound's structure, composition, and properties. [, , , , ]

Q16: Is computer modeling used in research on thallium iodide?

A16: Yes, computer modeling plays a significant role in understanding the behavior of thallium iodide in various systems. For example, the ray-tracing method has been employed to study the photometric properties of high-pressure mercury discharges with thallium iodide additives. [, , ]

Q17: Are there environmental concerns related to thallium iodide?

A17: While specific research on the environmental impact of thallium iodide is limited within the provided papers, its use in lighting applications necessitates responsible disposal and recycling practices due to the potential toxicity of thallium. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)